Cas no 27179-37-9 (N-(pyrimidin-2-yl)prop-2-enamide)

N-(pyrimidin-2-yl)prop-2-enamide is a versatile chemical intermediate featuring a pyrimidine core functionalized with an acrylamide group. Its structure enables applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The acrylamide moiety offers reactivity for polymerization or Michael addition reactions, while the pyrimidine ring provides a heterocyclic scaffold for further derivatization. This compound is valued for its stability, well-defined reactivity, and compatibility with diverse synthetic conditions. It serves as a key building block for constructing more complex molecules, making it useful in medicinal chemistry and material science research. Proper handling under controlled conditions is recommended due to its potential reactivity.
N-(pyrimidin-2-yl)prop-2-enamide structure
27179-37-9 structure
Product Name:N-(pyrimidin-2-yl)prop-2-enamide
CAS No:27179-37-9
MF:C7H7N3O
MW:149.149980783463
CID:250765
PubChem ID:43616335
Update Time:2025-05-22

N-(pyrimidin-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-2-pyrimidinyl-
    • Acrylamide,N-2-pyrimidinyl- (8CI)
    • N-(2-Pyrimidinyl)acrylamide
    • N-(pyrimidin-2-yl)prop-2-enamide
    • 27179-37-9
    • EN300-178685
    • CBA17937
    • N-pyrimidin-2-ylprop-2-enamide
    • Z440634012
    • VS-0120
    • SCHEMBL7641546
    • N-(Pyrimidin-2-yl)acrylamide
    • AKOS009810506
    • SB57013
    • Inchi: 1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11)
    • InChI Key: FGEDRFMNXTYBSY-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC1N=CC=CN=1

Computed Properties

  • Exact Mass: 149.05901
  • Monoisotopic Mass: 149.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.2
  • Topological Polar Surface Area: 54.9A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • PSA: 54.88

N-(pyrimidin-2-yl)prop-2-enamide Security Information

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Additional information on N-(pyrimidin-2-yl)prop-2-enamide

N-(Pyrimidin-2-yl)prop-2-enamide: A Comprehensive Overview

N-(Pyrimidin-2-yl)prop-2-enamide, identified by the CAS number 27179-37-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to N-(Pyrimidin-2-yl)prop-2-enamide.

The chemical structure of N-(Pyrimidin-2-yl)prop-2-enamide comprises a pyrimidine ring fused with an enamide group. Pyrimidine, a heterocyclic aromatic compound, is a fundamental building block in various biological molecules, including nucleic acids. The enamide group, consisting of an alpha,beta-unsaturated amide, adds to the compound's reactivity and functional versatility. This combination makes N-(Pyrimidin-2-yl)prop-2-enamide a promising candidate for exploring novel chemical reactions and bioactive agents.

Recent studies have highlighted the potential of N-(Pyrimidin-2-yl)prop-2-enamide as a precursor for synthesizing advanced materials. Researchers have demonstrated that this compound can be utilized in the construction of coordination polymers and metalloorganic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and selective adsorption capabilities, making them valuable in catalysis, gas storage, and sensing applications.

In the realm of pharmacology, N-(Pyrimidin-2-yl)prop-2-enamide has shown potential as a lead compound for drug development. Preclinical studies indicate that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. For instance, recent research published in the journal Chemical Biology reported that derivatives of N-(Pyrimidin-2-yl)prop-2-enamide can modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

The synthesis of N-(Pyrimidin-2-yl)prop_ene_amide involves a multi-step process that typically begins with the preparation of pyrimidine derivatives. One common approach involves the condensation of carbonyl compounds with nitrogen-containing precursors under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing yield.

Beyond its chemical synthesis and pharmacological applications, N-(Pyrimidin_ene_amide) has also been explored for its role in supramolecular chemistry. Scientists have reported that this compound can act as a versatile linker in self-assembled systems, facilitating the formation of complex nanostructures with potential applications in nanotechnology.

In conclusion, CAS No. 27179_37_9, or N_(pyrimidine_ene_amide) strong>, represents a multifaceted compound with diverse applications across various scientific disciplines. From materials science to pharmacology, its unique properties continue to inspire innovative research directions. As advancements in synthetic methodologies and bioactivity screening techniques progress, it is anticipated that this compound will play an increasingly significant role in both academic research and industrial applications.

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